N~1~-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the benzodioxole and pyrazole intermediates, followed by their coupling with the triazole and ethoxyphenyl groups
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as drug development for specific diseases.
Industry: The compound’s properties may be useful in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-BENZO(1,3)DIOXOL-5-YL-ACETAMIDE: This compound shares the benzodioxole and acetamide groups but lacks the additional pyrazole, triazole, and ethoxyphenyl groups.
N-METHYL-1,3-BENZODIOXOLE-5-CARBOXAMIDE: Similar in structure but with a carboxamide group instead of the acetamide and additional functional groups.
Uniqueness
N~1~-(1,3-BENZODIOXOL-5-YL)-2-{[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of multiple functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(1,3-dimethylpyrazol-4-yl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S/c1-4-32-18-8-6-17(7-9-18)30-23(19-12-29(3)28-15(19)2)26-27-24(30)35-13-22(31)25-16-5-10-20-21(11-16)34-14-33-20/h5-12H,4,13-14H2,1-3H3,(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWEWFSUNZCBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CN(N=C5C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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